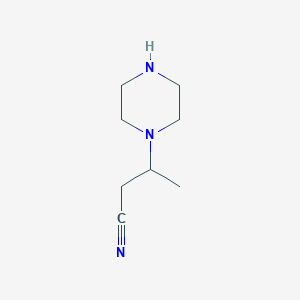

3-(Piperazin-1-yl)butanenitrile

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

38405-84-4 |

|---|---|

Molecular Formula |

C8H15N3 |

Molecular Weight |

153.22 g/mol |

IUPAC Name |

3-piperazin-1-ylbutanenitrile |

InChI |

InChI=1S/C8H15N3/c1-8(2-3-9)11-6-4-10-5-7-11/h8,10H,2,4-7H2,1H3 |

InChI Key |

OCQNQSVWYZCNDL-UHFFFAOYSA-N |

Canonical SMILES |

CC(CC#N)N1CCNCC1 |

Origin of Product |

United States |

Synthetic Methodologies for 3 Piperazin 1 Yl Butanenitrile

Established Synthetic Routes and Mechanistic Considerations

The traditional synthesis of N-substituted piperazines, including 3-(piperazin-1-yl)butanenitrile, largely relies on well-understood reactions such as alkylation, nucleophilic substitution, and addition reactions.

Alkylation and Nucleophilic Substitution Strategies

A primary and straightforward approach to synthesize this compound is through the direct N-alkylation of piperazine (B1678402) with a suitable butanenitrile derivative. prepchem.com This typically involves a nucleophilic substitution reaction where one of the secondary amine nitrogens of the piperazine ring attacks an electrophilic carbon on the butanenitrile chain.

A common precursor for this reaction would be a 3-halobutanenitrile, such as 3-bromobutanenitrile or 3-chlorobutanenitrile. The reaction mechanism follows a standard SN2 pathway, where the lone pair of electrons on the piperazine nitrogen attacks the carbon atom bearing the halogen, displacing the halide ion as a leaving group.

A significant challenge in this approach is controlling the degree of alkylation. Piperazine possesses two reactive secondary amine groups, making it susceptible to both mono- and di-alkylation. To selectively obtain the mono-substituted product, this compound, an excess of piperazine is often employed to increase the statistical probability of a single substitution. Alternatively, one of the piperazine nitrogens can be protected with a removable group, such as a tert-butoxycarbonyl (Boc) group. orgsyn.org The protected piperazine is then reacted with the butanenitrile derivative, followed by a deprotection step to yield the desired mono-substituted product.

Another related strategy is aromatic nucleophilic substitution (SNAr), which is particularly relevant for the synthesis of N-arylpiperazines. prepchem.com While not directly applicable to the aliphatic butanenitrile substituent, the principles of nucleophilic attack by piperazine are fundamental to many of its synthetic transformations.

| Strategy | Reactants | Key Considerations |

| Direct Alkylation | Piperazine, 3-Halobutanenitrile | Control of mono- vs. di-alkylation, use of excess piperazine. |

| Protected Alkylation | N-Boc-piperazine, 3-Halobutanenitrile | Requires additional protection and deprotection steps for selectivity. |

Multicomponent and Cyclization Reaction Pathways

Multicomponent reactions (MCRs), which involve the combination of three or more starting materials in a single synthetic operation to form a complex product, offer an efficient alternative for constructing substituted piperazines. google.com The Ugi and split-Ugi reactions are powerful examples of MCRs that can be adapted for the synthesis of diverse piperazine scaffolds. google.com While a direct one-pot synthesis of this compound via a classical MCR might be complex, these reactions provide a versatile platform for creating libraries of related compounds.

Cyclization reactions represent another fundamental approach, where the piperazine ring is constructed from acyclic precursors. nih.gov For instance, a suitably substituted diamine can be cyclized with a dielectrophile to form the six-membered piperazine ring. nih.gov In the context of this compound, this could conceptually involve a precursor containing the butanenitrile moiety which is then elaborated to form the piperazine ring. A general method involves the catalytic reductive cyclization of dioximes, which can be formed from the double Michael addition of a primary amine to nitrosoalkenes. nih.gov

Manganese(III) acetate (B1210297) mediated radical cyclizations of unsaturated piperazine derivatives with 1,3-dicarbonyl compounds have also been reported to yield complex piperazine-containing structures, demonstrating the utility of radical pathways in building such heterocyclic systems. researchgate.net

| Reaction Type | General Approach | Potential for this compound |

| Multicomponent Reactions (e.g., Ugi) | Combination of multiple starting materials in one pot. | Could be adapted to incorporate a butanenitrile-containing component. |

| Cyclization of Acyclic Precursors | Formation of the piperazine ring from a diamine and a dielectrophile. | A precursor bearing the butanenitrile group could be cyclized. |

| Radical Cyclization | Mn(OAc)₃ mediated cyclization of unsaturated piperazines. | Offers a route to complex piperazine derivatives. |

Formation of the Butanenitrile Moiety

The formation of the butanenitrile side chain can be approached through several established methods for nitrile synthesis. A plausible route to this compound involves the Michael addition of piperazine to an α,β-unsaturated nitrile, such as 2-butenenitrile. In this conjugate addition reaction, the nucleophilic piperazine attacks the β-carbon of the unsaturated nitrile, leading to the formation of the desired product. This method is often favored for its atom economy and relatively mild reaction conditions.

Alternatively, reductive amination provides another viable pathway. nih.gov This would involve the reaction of piperazine with a ketone-containing nitrile, such as 3-oxobutanenitrile (B1585553). The initial reaction forms an enamine or iminium ion intermediate, which is then reduced in situ using a suitable reducing agent like sodium triacetoxyborohydride (B8407120) or sodium cyanoborohydride to yield this compound. nih.gov

| Method | Reactants | Mechanism |

| Michael Addition | Piperazine, 2-Butenenitrile | Conjugate addition of the amine to the α,β-unsaturated nitrile. |

| Reductive Amination | Piperazine, 3-Oxobutanenitrile | Formation of an enamine/iminium intermediate followed by reduction. |

Innovations in Synthetic Approaches

Recent research in piperazine synthesis has focused on developing more efficient, selective, and environmentally benign methods.

Catalyst Development for Efficient Synthesis

The use of transition metal catalysts has significantly advanced the synthesis of piperazine derivatives. Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are widely used for the formation of C-N bonds in the synthesis of N-arylpiperazines. mdpi.com While less common for N-alkylation with simple alkyl groups, catalytic approaches are continually being explored.

Photoredox catalysis has emerged as a powerful tool for the C-H functionalization of piperazines, offering a novel way to introduce substituents. mdpi.com These methods, often employing iridium or ruthenium-based catalysts, or even organic dyes, can activate C-H bonds under mild conditions, allowing for the direct coupling of various fragments to the piperazine ring. mdpi.com This approach could potentially be applied to the direct introduction of a functionalized butanenitrile precursor.

Application of Green Chemistry Principles in Synthesis

The principles of green chemistry are increasingly influencing the design of synthetic routes for pharmaceuticals and fine chemicals. In the context of this compound synthesis, this translates to the use of less hazardous reagents, minimizing waste, and employing catalytic methods over stoichiometric ones.

Multicomponent reactions are inherently green as they often reduce the number of synthetic steps and purification procedures. google.com The use of aqueous reaction media and the development of reusable catalysts are also key areas of research. Photoredox catalysis is considered a green technology as it utilizes light as a renewable energy source and can often be performed under mild conditions. mdpi.com Furthermore, some chemical manufacturers are focusing on developing greener and more sustainable production processes for piperazine and its derivatives, including the use of flow chemistry and vapor phase reactions. dacl.co.in

Stereoselective Synthesis and Chiral Control

The synthesis of specific stereoisomers of chiral molecules is a critical aspect of modern medicinal and materials chemistry. For this compound, which possesses a chiral center at the C3 position of the butanenitrile chain, achieving stereocontrol is paramount for applications where a single enantiomer is required. While specific literature on the stereoselective synthesis of this exact compound is not prevalent, the principles can be extrapolated from established methods for chiral piperazine and piperidine (B6355638) derivatives. researchgate.net

Common strategies for inducing stereoselectivity include the use of chiral auxiliaries, asymmetric catalysis, and chiral resolution of a racemic mixture.

Chiral Auxiliaries: A chiral auxiliary can be temporarily incorporated into the synthetic route to direct the stereochemical outcome of a key bond-forming reaction. For instance, a chiral amine could be used to form a temporary amide with a precursor to the butanenitrile moiety, influencing the addition of the piperazine ring. Subsequent removal of the auxiliary would yield the desired enantiomerically enriched product. The asymmetric synthesis of (R)-(+)-2-methylpiperazine from (R)-(−)-phenylglycinol as a chiral auxiliary serves as a pertinent example of this approach. rsc.org

Asymmetric Catalysis: The use of chiral catalysts, often metal-based complexes with chiral ligands, can facilitate enantioselective reactions. For the synthesis of this compound, a potential route could involve the asymmetric hydrocyanation of a suitable alkene precursor, catalyzed by a chiral transition metal complex. Alternatively, catalytic asymmetric syntheses of piperazines have been reported, providing a pathway to chiral piperazine building blocks that could then be coupled with the butanenitrile side chain. rsc.org

Chiral Resolution: When a stereoselective synthesis is not readily available, a racemic mixture of this compound can be separated into its constituent enantiomers through chiral resolution. wikipedia.orglibretexts.org This is often achieved by reacting the racemic amine with a chiral resolving agent, such as a chiral acid (e.g., tartaric acid or mandelic acid), to form a pair of diastereomeric salts. libretexts.org These diastereomers possess different physical properties, such as solubility, allowing for their separation by fractional crystallization. wikipedia.org Once separated, the pure enantiomer of the amine can be recovered by removing the resolving agent. Chiral column chromatography is another powerful technique for the separation of enantiomers, utilizing a chiral stationary phase to selectively retain one enantiomer over the other. nih.gov

The choice of method for achieving chiral control will depend on factors such as the desired enantiomeric purity, scalability, and the availability of chiral starting materials or catalysts.

Precursor and Intermediate Chemistry of this compound Synthesis

The synthesis of this compound fundamentally involves the formation of a carbon-nitrogen bond between the piperazine ring and the butanenitrile backbone. The selection of precursors and the nature of the key intermediates are crucial for an efficient synthetic route.

A common and direct approach is the nucleophilic substitution reaction between piperazine and a suitable butanenitrile derivative bearing a leaving group at the C3 position.

A plausible synthetic pathway is the reaction of piperazine with 3-halobutanenitrile (e.g., 3-bromobutanenitrile or 3-chlorobutanenitrile). In this reaction, the secondary amine of piperazine acts as a nucleophile, displacing the halide to form the desired product. To control the reaction and avoid double alkylation of the piperazine, it is common to use a large excess of piperazine or to employ a mono-protected piperazine derivative, such as N-Boc-piperazine. If a protected piperazine is used, a subsequent deprotection step is required to yield the final product.

Alternatively, a reductive amination reaction could be employed. This would involve the reaction of piperazine with 3-oxobutanenitrile (acetoacetonitrile). The initial reaction would form an enamine or iminium ion intermediate, which is then reduced in situ to furnish this compound. Various reducing agents can be used for this transformation, including sodium borohydride, sodium cyanoborohydride, or catalytic hydrogenation.

The table below outlines potential precursors for the synthesis of this compound.

| Precursor 1 | Precursor 2 | Reaction Type | Key Intermediate(s) |

| Piperazine | 3-Bromobutanenitrile | Nucleophilic Substitution | N/A |

| N-Boc-piperazine | 3-Chlorobutanenitrile | Nucleophilic Substitution | N-Boc-3-(piperazin-1-yl)butanenitrile |

| Piperazine | 3-Oxobutanenitrile | Reductive Amination | Enamine/Iminium ion |

| Piperazine | Crotononitrile (B213123) | Michael Addition | N/A |

Another potential route is the Michael addition of piperazine to an α,β-unsaturated nitrile, such as crotononitrile (but-2-enenitrile). The nucleophilic nitrogen of piperazine would add to the β-carbon of the nitrile, yielding the desired product. This reaction is often catalyzed by a base.

The choice of precursors will be dictated by their commercial availability, cost, and the desired reaction conditions. The stability of intermediates, such as the potential for intramolecular cyclization, must also be considered during the planning of the synthesis. researchgate.net

Methodologies for Purification and Isolation in Research Contexts

The isolation and purification of this compound from the reaction mixture are critical steps to obtain a compound of high purity for subsequent research and development. The choice of purification method depends on the physical properties of the compound (e.g., solid or liquid, polarity, volatility) and the nature of the impurities present.

Common purification techniques applicable to this compound include:

Extraction: Following the reaction, an aqueous workup is typically performed. If the product is in an organic solvent, it can be washed with water to remove inorganic salts and water-soluble impurities. If the product is in an aqueous phase, it can be extracted into an appropriate organic solvent after adjusting the pH to ensure the amine is in its free base form.

Column Chromatography: This is a widely used and versatile technique for the purification of organic compounds. For this compound, which is a polar compound, normal-phase column chromatography using silica (B1680970) gel or alumina (B75360) as the stationary phase can be effective. A solvent system of increasing polarity, such as a mixture of a non-polar solvent (e.g., hexane (B92381) or dichloromethane) and a polar solvent (e.g., ethyl acetate, methanol, or triethylamine (B128534) to suppress tailing of the amine), is typically employed to elute the product from the column. Reverse-phase chromatography can also be utilized, particularly for more polar compounds. researchgate.net

Crystallization: If this compound is a solid, crystallization can be a highly effective method for purification. This involves dissolving the crude product in a suitable solvent at an elevated temperature and then allowing it to cool slowly, causing the pure compound to crystallize out while impurities remain in the solution. The choice of solvent is critical for successful crystallization.

Distillation: If the compound is a liquid with a sufficiently high boiling point and is thermally stable, distillation under reduced pressure (vacuum distillation) can be used to separate it from non-volatile impurities or solvents with significantly different boiling points.

Salt Formation and Recrystallization: As an amine, this compound can be converted into a salt by treatment with an acid (e.g., hydrochloric acid, sulfuric acid, or acetic acid). google.com These salts are often crystalline solids with different solubility properties than the free base, which can facilitate their purification by recrystallization. The pure amine can then be regenerated by treatment with a base.

The table below summarizes common purification methodologies.

| Purification Method | Principle | Applicability for this compound |

| Extraction | Partitioning between immiscible liquid phases based on solubility. | Routinely used in workup procedures to separate the product from inorganic salts and other water-soluble or -insoluble impurities. |

| Column Chromatography | Separation based on differential adsorption of components onto a stationary phase. | Highly effective for removing impurities with different polarities. Both normal-phase and reverse-phase can be employed. researchgate.net |

| Crystallization | Separation of a pure solid from a solution based on differences in solubility. | Applicable if the compound is a solid. Can provide high purity product. |

| Distillation | Separation of liquids based on differences in boiling points. | Suitable if the compound is a thermally stable liquid. Vacuum distillation is likely required. |

| Salt Formation | Conversion to a salt to alter physical properties, followed by purification and regeneration of the free base. | A useful technique for purification of amines, as the salts are often crystalline and can be purified by recrystallization. google.com |

The purity of the final product is typically assessed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

Computational and Theoretical Investigations of 3 Piperazin 1 Yl Butanenitrile

Molecular Structure, Conformation, and Energetics

The three-dimensional structure and conformational flexibility of 3-(Piperazin-1-yl)butanenitrile are key determinants of its physical and chemical properties. Computational methods are employed to explore the potential energy surface of the molecule, identifying stable conformers and the energy barriers between them.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems. mdpi.com For this compound, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311++G(d,p), are instrumental in determining its optimized molecular geometry. researchgate.nettandfonline.comresearchgate.net These calculations provide precise information on bond lengths, bond angles, and dihedral angles for the molecule's most stable conformer.

Conformational analysis using DFT can identify various stable structures arising from the rotation around single bonds, such as the bond connecting the piperazine (B1678402) ring to the butanenitrile moiety. tandfonline.combohrium.com By calculating the relative energies of these conformers, the most energetically favorable conformation can be identified. For instance, the piperazine ring itself can exist in chair, boat, or twist-boat conformations, and DFT helps to elucidate the preferred conformation in the context of the entire molecule.

Table 1: Hypothetical DFT-Calculated Geometric Parameters for the Most Stable Conformer of this compound (B3LYP/6-311++G(d,p)) This table is illustrative and represents the type of data obtained from DFT calculations.

| Parameter | Value |

|---|---|

| Bond Length (C≡N) | 1.15 Å |

| Bond Length (Piperazine C-N) | 1.46 Å |

| Bond Angle (C-C≡N) | 178.5° |

| Dihedral Angle (C-N-C-C) | -55.2° (Chair Conformation) |

| Total Energy | -515.7 Hartree |

Molecular Mechanics and Dynamics Simulations

While DFT is excellent for static structures, molecular mechanics and molecular dynamics (MD) simulations are used to study the dynamic behavior of flexible molecules like this compound. nih.govnih.gov MD simulations model the movement of atoms and molecules over time, providing a view of conformational changes and intermolecular interactions in a simulated environment (e.g., in a solvent). rsc.orgresearchgate.net

These simulations can reveal how the piperazine ring and the butanenitrile side chain move and interact, identifying the most populated conformational states and the transitions between them. nih.gov This information is crucial for understanding how the molecule might interact with biological targets or other chemical species. Force fields, which are sets of parameters used in molecular mechanics, are essential for these simulations and can be refined using quantum mechanical calculations for greater accuracy. nih.gov

Electronic Structure and Reactivity Descriptors

The electronic properties of a molecule govern its reactivity. Computational analyses provide key descriptors that help predict how and where this compound is likely to react.

Frontier Molecular Orbital (FMO) Analysis (HOMO/LUMO)

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. wikipedia.orgyoutube.com

For this compound, the HOMO is expected to be localized primarily on the electron-rich piperazine ring, specifically the nitrogen atoms. The LUMO is likely to be centered around the electron-withdrawing nitrile group (C≡N). The energy gap between the HOMO and LUMO is a critical indicator of the molecule's kinetic stability and chemical reactivity. ijcrt.orgnih.gov A smaller HOMO-LUMO gap suggests that the molecule is more polarizable and more reactive. ijcrt.org

Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound This table is illustrative and represents the type of data obtained from FMO analysis.

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | -6.52 eV |

| LUMO Energy | -0.25 eV |

| HOMO-LUMO Gap (ΔE) | 6.27 eV |

Electrostatic Potential Surface (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping provides a visual representation of the charge distribution across a molecule's surface. uni-muenchen.delibretexts.org It is an invaluable tool for predicting the sites of electrophilic and nucleophilic attack. nih.gov In an MEP map, regions of negative electrostatic potential (typically colored red) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive electrostatic potential (colored blue) are electron-poor and susceptible to nucleophilic attack. researchgate.net

For this compound, the MEP map would likely show strong negative potential around the nitrogen atom of the nitrile group and the secondary amine nitrogen of the piperazine ring, highlighting these as primary sites for protonation or interaction with electrophiles. researchgate.net Conversely, positive potential would be expected around the hydrogen atoms attached to the piperazine nitrogen, indicating their acidic character.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis examines the interactions between filled (donor) and empty (acceptor) orbitals within a molecule, providing deep insight into intramolecular charge transfer, hyperconjugation, and delocalization effects that contribute to molecular stability. nih.govresearchgate.netwisc.edu The analysis quantifies the stabilization energy (E(2)) associated with these donor-acceptor interactions. researchgate.net

Table 3: Hypothetical NBO Analysis for Key Donor-Acceptor Interactions in this compound This table is illustrative and represents the type of data obtained from NBO analysis.

| Donor NBO (i) | Acceptor NBO (j) | Stabilization Energy E(2) (kcal/mol) |

|---|---|---|

| LP (Npiperazine) | σ* (C-C) | 5.8 |

| LP (Npiperazine) | σ* (C-H) | 3.2 |

| π (C≡N) | σ* (C-C) | 1.5 |

Theoretical Ligand-Target Interactions (In Silico Modeling)

In silico modeling, a cornerstone of modern drug discovery, utilizes computational methods to predict and analyze the interaction between a ligand, such as this compound, and its biological target. mdpi.comnih.gov This approach accelerates the identification and optimization of lead compounds by providing insights into their potential efficacy and mechanism of action before extensive laboratory synthesis and testing. nih.gov For molecules like this compound, which contains both a piperazine ring and a nitrile group, in silico studies can elucidate the key structural features responsible for biological activity.

The piperazine moiety is a common scaffold in medicinal chemistry, known for its presence in drugs with a wide range of biological activities, including anticancer, antipsychotic, and antiviral effects. mdpi.comnih.gov Computational studies on piperazine derivatives often focus on how this ring system anchors the molecule within the binding site of a target protein through various non-covalent interactions. These can include hydrogen bonds, ionic interactions, and hydrophobic interactions.

The nitrile group, on the other hand, is a versatile functional group that can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties. nih.govrsc.org It is an important pharmacophore that can act as a hydrogen bond acceptor and participate in polar interactions, thereby enhancing the binding affinity of a ligand to its target. researchgate.net In some cases, the nitrile group can also form covalent bonds with specific amino acid residues in the active site of an enzyme. researchgate.net The linear geometry of the nitrile group allows it to fit into narrow binding pockets and can be a key determinant in achieving high target specificity. nih.gov

Molecular Docking Simulations (Theoretical Binding Modes)

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. beilstein-journals.org This method provides a static model of the ligand-target complex, offering valuable information about the binding energy and the specific interactions that stabilize the complex. For this compound, molecular docking simulations could be employed to screen potential biological targets and to understand its binding mode at an atomic level.

Similarly, docking studies on piperazine derivatives as urease inhibitors have shown that the piperazine core can interact with key residues in the active site of the enzyme, leading to its inhibition. nih.gov In another example, piperazine-substituted naphthoquinone derivatives were evaluated as potential inhibitors of Poly (ADP-ribose) polymerase-1 (PARP-1), where docking simulations helped to identify the most promising candidates based on their binding scores and interactions with the target. nih.gov

The table below summarizes the findings of molecular docking studies on various piperazine derivatives, illustrating the types of interactions and target proteins that could be relevant for this compound.

| Target Protein | Piperazine Derivative Class | Key Interactions Observed in Docking | Reference |

| Urease | Piperazine-guanidine derivatives | Hydrogen bonding and coordination with active site metal ions | nih.gov |

| PARP-1 | Piperazine-substituted naphthoquinones | Hydrogen bonding and pi-pi stacking interactions | nih.gov |

| BcL2 protein | Piperazine tethered bergenin (B1666849) hybrids | Hydrogen bonding with key aspartate and arginine residues | nih.gov |

| VEGFR-2 | Piperazine-chalcone hybrids | Direct interaction with the VEGFR active site | tandfonline.com |

| Tyrosinase | Piperazine derivatives with a triazole nucleus | Hydrogen bonding and hydrophobic interactions | researchgate.net |

These examples suggest that the piperazine moiety of this compound could play a significant role in its binding to various biological targets. The butanenitrile portion of the molecule would further contribute to the binding affinity through its own set of interactions, which would be dependent on the specific topology and chemical environment of the target's active site.

Pharmacophore Modeling and Virtual Screening Applications

Pharmacophore modeling is a powerful computational tool used to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) required for a molecule to exert a specific biological activity. scispace.com A pharmacophore model can be generated based on the structure of a known active ligand or a set of active compounds. This model can then be used to search large chemical databases (virtual screening) to identify novel compounds with the desired activity.

The nitrile group is recognized as a key pharmacophoric feature in a variety of approved drugs. nih.govnih.govresearchgate.net Its ability to act as a hydrogen bond acceptor and its unique electronic properties make it a valuable component in the design of new therapeutic agents. researchgate.net For instance, in the development of inhibitors for certain enzymes, the nitrile group has been shown to be crucial for binding to the active site. nih.gov

A pharmacophore model for a target of interest could include the piperazine ring of this compound as a hydrophobic or hydrogen bond acceptor feature, while the nitrile group could be defined as a hydrogen bond acceptor or a polar feature. The relative spatial arrangement of these features would be critical for biological activity.

Virtual screening campaigns utilizing such a pharmacophore model could lead to the discovery of new molecules with similar or improved activity profiles. The piperazine scaffold is frequently employed in the design of compound libraries for virtual screening due to its synthetic tractability and its ability to present substituents in defined spatial orientations. mdpi.comnih.gov

Structure Activity Relationship Sar Studies and Analogue Design Strategies

Systematic Modification of the 3-(Piperazin-1-yl)butanenitrile Core

SAR studies are fundamental to understanding how the chemical structure of a molecule relates to its biological activity. For the this compound scaffold, these studies involve systematically altering different parts of the molecule—the piperazine (B1678402) ring, the butanenitrile chain, and its stereochemical configuration—to map the chemical space and identify key features for molecular recognition and biological effect.

The piperazine ring offers two nitrogen atoms, typically at positions 1 and 4, that are key points for chemical modification. The N1-nitrogen is part of the butanenitrile linkage, while the N4-nitrogen is often a primary site for introducing various substituents to modulate activity, selectivity, and pharmacokinetic properties. nih.govresearchgate.net

Research on various classes of piperazine-containing compounds has demonstrated that the nature of the substituent at the N4-position dramatically influences biological outcomes. For instance, in a series of 1-(2,2-dimethylpiperazino)-3-arylindans, potent D1 and D2 antagonism was observed with small substituents like methyl or spirocyclic groups at the 2-position of the piperazine ring. nih.gov In other studies, the introduction of aryl, heteroaryl, alkyl, or other functional groups via amide, sulfonamide, carbamate, or urea (B33335) linkages to the piperazine nitrogen has been a common strategy to explore a wider chemical space and target specific binding pockets. nih.gov

The electronic properties of the substituents are also crucial. The introduction of electron-withdrawing or electron-donating groups can alter the pKa of the piperazine nitrogens, affecting their ionization state at physiological pH and their ability to form hydrogen bonds or ionic interactions with biological targets. nih.gov For example, studies on certain piperazine derivatives have shown that leaving the piperazine ring unsubstituted can be beneficial for specific activities, while for others, the addition of groups like a phenyl at C-2 is critical. nih.gov

Table 1: Impact of N4-Piperazine Substituents on Biological Activity (Illustrative Examples from Piperazine Derivatives)

| N4-Substituent | Connecting Linkage | General Observation on Activity | Reference |

| Small Alkyl (e.g., Methyl) | Direct | Can enhance potency for certain CNS receptors. | nih.gov |

| Aryl / Heteroaryl | Amide, Urea | Allows for exploration of additional binding pockets and can improve selectivity. | nih.gov |

| Cinnamyl | Direct | Showed best activity in a series of bile acid hybrids. | nih.gov |

| 4-Fluorobenzyl | Direct | Identified as a crucial anticancer functional group in certain UA derivatives. | nih.gov |

| Unsubstituted (-H) | N/A | Can be optimal for specific biological targets. | nih.gov |

This table is illustrative and based on findings from various piperazine-containing compound series, as direct data on this compound is limited.

Potential modifications could include:

Chain Length: Altering the length of the carbon chain could affect the distance between the piperazine core and the nitrile group, which may be critical for optimal interaction with a binding site.

Introduction of Functional Groups: Incorporating hydroxyl, carbonyl, or other groups onto the chain could introduce new hydrogen bonding capabilities. For example, the synthesis of 3-(piperazin-1-yl)propan-2-ol derivatives highlights the strategy of adding a hydroxyl group to a similar linker. researchgate.net

Replacement of the Nitrile Group: The nitrile group can be a key pharmacophoric element, but its replacement with other bioisosteres such as a tetrazole, carboxylic acid, or amide could modulate the compound's properties and interactions.

While direct SAR studies on the butanenitrile chain of this specific compound are not widely published, principles from related structures suggest that such modifications would significantly influence the molecule's biological profile.

The butanenitrile chain in this compound contains a chiral center at the C3 position. The stereochemistry at this center can have a profound impact on molecular recognition and biological activity. Enantiomers of a chiral drug can exhibit different pharmacological, pharmacokinetic, and toxicological properties.

For instance, in a series of 1-piperazino-3-phenylindans, the enantiomers displayed distinct activities, with one being a potent receptor antagonist and the other an inhibitor of dopamine (B1211576) and norepinephrine (B1679862) uptake. nih.gov This highlights the importance of a defined stereochemistry for specific biological interactions. The differential binding of enantiomers is often attributed to the three-point attachment model, where one enantiomer can achieve a more favorable orientation within the binding site of a chiral macromolecule like a receptor or enzyme. Therefore, the synthesis and biological evaluation of individual enantiomers of this compound would be a critical step in understanding its SAR.

Design Principles for Novel this compound Analogues

The design of novel analogues based on the this compound scaffold is guided by the SAR data obtained from initial studies. Key design principles include molecular hybridization and scaffold hopping.

Molecular Hybridization: This strategy involves combining the this compound core with other known pharmacophores to create hybrid molecules with potentially enhanced or novel activities. nih.gov For example, attaching a known kinase inhibitor fragment to the N4-position of the piperazine ring could generate a new molecule with anti-cancer properties. The synthesis of hybrid molecules combining piperazine with coumarin, indole, or nitroimidazole moieties has been successfully employed to develop new antibacterial and anticancer agents. researchgate.netnih.gov

Scaffold Hopping: This involves replacing the core scaffold with a structurally different but functionally equivalent group to explore new chemical space and potentially improve properties like patentability and ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles.

A crucial aspect of designing new analogues is to maintain a balance between the desired pharmacodynamic properties and favorable pharmacokinetic characteristics. The piperazine moiety itself is often incorporated to improve water solubility and bioavailability. nih.gov

Computational Approaches to SAR Elucidation and Prediction

Computational chemistry plays an increasingly vital role in modern drug discovery, offering powerful tools to elucidate and predict SAR, thereby streamlining the design and optimization of lead compounds.

Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA) can be used to build predictive models that correlate the 3D properties of molecules with their biological activities. mdpi.com These models generate contour maps that visualize the regions where steric, electrostatic, hydrophobic, and hydrogen-bonding interactions are favorable or unfavorable for activity, providing valuable guidance for the design of more potent analogues.

Pharmacophore Modeling: A pharmacophore model represents the essential 3D arrangement of functional groups required for biological activity. nih.gov By aligning a set of active molecules, a common pharmacophore hypothesis can be generated for the this compound series. This model can then be used as a 3D query to screen virtual libraries for new compounds with the desired structural features.

Molecular Docking: This computational technique predicts the preferred orientation of a ligand when bound to a target protein. nih.gov Docking studies of this compound analogues into the active site of a target receptor or enzyme can help to rationalize observed SAR and predict the binding modes of novel, untested compounds. For example, docking studies have been used to understand the interactions of piperazine-containing compounds with their biological targets at an atomic level, revealing key hydrogen bonds and hydrophobic interactions. nih.gov

Table 2: Computational Tools in the Study of this compound Analogues

| Computational Method | Application | Potential Insights | Reference |

| 3D-QSAR (CoMFA/CoMSIA) | Predict biological activity based on 3D structure. | Identify favorable/unfavorable steric and electronic regions for activity. | mdpi.com |

| Pharmacophore Modeling | Identify essential 3D features for activity. | Guide virtual screening for new hits. | nih.gov |

| Molecular Docking | Predict ligand-protein binding modes. | Understand key binding interactions and rationalize SAR. | nih.gov |

By integrating these computational approaches with synthetic chemistry and biological testing, the process of developing novel and effective therapeutic agents based on the this compound scaffold can be significantly accelerated.

Biological and Biochemical Explorations in Vitro and Mechanistic Focus

In Vitro Target Engagement and Mechanistic Studies

The initial step in characterizing a new chemical entity involves determining its interaction with specific biological macromolecules.

Receptor Binding Assays (e.g., GPCRs, Ion Channels - in vitro models only)

Receptor binding assays are fundamental in determining if a compound interacts with specific receptors, such as G-protein coupled receptors (GPCRs) or ion channels. These assays typically use cell membranes or purified receptors and a radiolabeled or fluorescently tagged ligand known to bind to the target receptor. The test compound is introduced to see if it can displace the known ligand, and the extent of this displacement allows for the determination of the compound's binding affinity, often expressed as an inhibition constant (Ki) or an IC50 value.

Enzyme Inhibition and Activation Studies (in vitro systems)

To investigate a compound's effect on enzymatic activity, in vitro enzyme inhibition or activation assays are conducted. These experiments involve incubating a purified enzyme with its substrate and the test compound. The rate of the enzymatic reaction is measured, often by monitoring the formation of a product or the depletion of a substrate. From this data, one can determine if the compound inhibits or activates the enzyme and can further characterize the mechanism of action (e.g., competitive, non-competitive, or uncompetitive inhibition).

Cellular Pathway Modulation Studies (in vitro cell lines)

Once a compound is shown to interact with a specific target, the next step is to understand its effects within a cellular context. In vitro studies using cultured cell lines are employed to investigate how the compound modulates cellular signaling pathways. Techniques such as Western blotting, ELISA, or reporter gene assays can be used to measure changes in the levels or activity of key proteins within a pathway that are downstream of the identified target.

Biophysical Characterization of Compound-Biomolecule Interactions (e.g., SPR, ITC - in vitro techniques)

To gain a more detailed, quantitative understanding of the interaction between a compound and its biological target, biophysical techniques are utilized. Surface Plasmon Resonance (SPR) can provide real-time data on the kinetics of binding and dissociation, revealing the rates at which a compound associates with and dissociates from its target. Isothermal Titration Calorimetry (ITC) directly measures the heat changes that occur upon binding, providing thermodynamic parameters such as the binding affinity (Kd), enthalpy (ΔH), and entropy (ΔS) of the interaction. These techniques provide invaluable information for understanding the molecular forces driving the binding event.

While the specific biological and biochemical profile of 3-(Piperazin-1-yl)butanenitrile remains uncharacterized in the public domain, the methodologies described above represent the standard scientific approach that would be necessary to elucidate its potential therapeutic or toxicological properties. Future research may yet shed light on the in vitro activities of this particular compound.

Derivatives and Analogues of 3 Piperazin 1 Yl Butanenitrile As Research Tools

Synthesis of Structurally Diverse Derivatives for Chemical Space Exploration

The exploration of chemical space is a cornerstone of modern drug discovery, aiming to generate and test a wide array of molecules to identify new therapeutic agents. Derivatives of 3-(Piperazin-1-yl)butanenitrile are synthesized to systematically probe the structure-activity relationships (SAR) of a particular biological target. The piperazine (B1678402) moiety is particularly amenable to derivatization. google.com

Key synthetic strategies for generating diversity include:

N-Functionalization: The secondary amine of the piperazine ring is a primary site for modification. Standard reactions such as N-alkylation with alkyl halides or sulfonates, and reductive amination are commonly employed to introduce a variety of substituents. mdpi.com More advanced methods like the Buchwald-Hartwig amination or Ullmann-Goldberg reaction can be used to attach aryl or heteroaryl groups, significantly expanding the accessible chemical space. mdpi.com

C-H Functionalization: Recent advances have enabled the direct functionalization of the carbon atoms of the piperazine ring. mdpi.com Methods like photoredox catalysis allow for the arylation of the α-carbon to the nitrogen, while direct lithiation followed by reaction with an electrophile can introduce substituents at specific carbon positions. mdpi.com These techniques provide access to novel three-dimensional structures that were previously difficult to synthesize. nih.gov

Ring Construction and Modification: Instead of starting with a pre-formed piperazine, derivatives can be built through cyclization reactions. For example, a primary amine can be converted into a piperazine ring through a sequence involving double Michael addition to nitrosoalkenes followed by reductive cyclization. nih.gov This allows for the incorporation of substituents on the carbon skeleton of the ring from the ground up.

Radical Cyclizations: Oxidative radical cyclization reactions, for instance using Manganese(III) acetate (B1210297), can be used to construct complex heterocyclic systems fused to or incorporating the piperazine scaffold. researchgate.net

The goal of these synthetic efforts is often to create fragment libraries with enhanced three-dimensional character, moving away from flat, two-dimensional molecules. nih.gov By systematically altering substituents, stereochemistry, and the core structure, chemists can generate libraries of compounds for high-throughput screening. nih.govnih.gov

Table 1: Synthetic Methods for Derivative Generation

| Synthetic Strategy | Description | Key Reagents/Conditions | Reference |

|---|---|---|---|

| N-Alkylation | Introduction of alkyl groups onto the piperazine nitrogen. | Alkyl halides, reductive amination (e.g., with aldehydes/ketones and a reducing agent). | mdpi.com |

| N-Arylation | Introduction of aryl groups onto the piperazine nitrogen. | Pd-catalyzed Buchwald-Hartwig coupling, Cu-catalyzed Ullmann reaction. | mdpi.com |

| C-H Functionalization | Direct introduction of substituents onto the carbon backbone of the piperazine ring. | Photoredox catalysis, direct lithiation (s-BuLi). | mdpi.com |

| Radical Cyclization | Formation of new rings involving the piperazine moiety. | Mn(OAc)₃ mediated oxidative cyclization. | researchgate.net |

| Ring Construction | Building the substituted piperazine ring from acyclic precursors. | Cyclization of linear diamine precursors. | nih.gov |

Application of Derivatives as Synthetic Intermediates in Advanced Synthesis

Beyond their direct use in screening libraries, derivatives of this compound are valuable synthetic intermediates for constructing more complex target molecules. The functional groups on the scaffold—the secondary amine, the tertiary amine, and the nitrile—can all serve as handles for further chemical transformations.

The Piperazine Moiety as a Nucleophile: The free secondary amine of the piperazine ring is a potent nucleophile. It can be readily reacted with a wide range of electrophiles to build larger molecules. For example, it can be acylated with carboxylic acids or their derivatives, or reacted with sulfonyl chlorides. A common strategy involves protecting one nitrogen with a group like tert-butyloxycarbonyl (Boc), performing a reaction on the other nitrogen, and then deprotecting to allow for subsequent, different functionalization.

The Nitrile Group as a Precursor: The nitrile group on the butanenitrile side chain is a versatile functional group. It can be:

Hydrolyzed to a carboxylic acid, which can then be used in amide bond formation.

Reduced to a primary amine, providing another point for nucleophilic attack or further derivatization.

Reacted with organometallic reagents (e.g., Grignard reagents) to form ketones.

Use in Multicomponent Reactions: Piperazine derivatives can be employed in multicomponent reactions, where three or more reactants combine in a single step to form a complex product, streamlining the synthetic process.

For instance, a derivative such as an N-aryl-piperazine can serve as a key building block. This intermediate can then be coupled with another molecule to yield a final product, as seen in the synthesis of various kinase inhibitors where the piperazine links different pharmacophoric elements. mdpi.com The synthesis of complex heterocyclic systems like 3-(piperazin-1-yl)cinnolines demonstrates how a piperazine-containing amidrazone can act as a crucial intermediate that undergoes intramolecular cyclization to form the final product.

Table 2: Examples of Derivatives as Synthetic Intermediates

| Intermediate Type | Functional Group(s) Utilized | Subsequent Reaction Type | Example Product Class | Reference |

|---|---|---|---|---|

| N-Boc-4-(piperazin-1-yl)butanenitrile | Secondary Amine | N-Arylation, Acylation | Complex heterocycles, amides | mdpi.com |

| 3-(4-Arylpiperazin-1-yl)butanoic acid | Carboxylic Acid (from nitrile hydrolysis) | Amide coupling | Peptidomimetics, complex amides | mdpi.com |

| 4-(Piperazin-1-yl)butan-1-amine | Primary Amine (from nitrile reduction) | Reductive amination, amide formation | Substituted amines, ureas | mdpi.com |

| 1-Aryl-4-(cyanopropyl)piperazine | Piperazine as a whole unit | Coupling to another molecular fragment | Kinase inhibitors, GPCR ligands | mdpi.com |

Metabolite Synthesis and Characterization (Synthetic Perspective)

When a compound like this compound is studied as a potential drug candidate, it is crucial to identify and characterize its metabolites—the products formed by the body's metabolic processes. These metabolites may have their own biological activity or toxicity. From a synthetic chemistry perspective, the goal is to prepare authentic samples of these potential metabolites to serve as analytical standards for comparison with what is found in biological samples.

Common metabolic pathways for piperazine-containing compounds include N-oxidation, N-dealkylation (if the second nitrogen is substituted), and oxidative cleavage of the piperazine ring. researchgate.netnih.gov

Synthesis of N-Oxide Metabolites: The tertiary nitrogen of the piperazine ring is susceptible to oxidation by cytochrome P450 enzymes to form an N-oxide. In the laboratory, this transformation is typically mimicked by treating the parent compound with a mild oxidizing agent. researchgate.net Meta-chloroperoxybenzoic acid (m-CPBA) is a common reagent for this purpose. google.com The resulting N-oxide can be purified and fully characterized to confirm its structure. google.comresearchgate.net

Synthesis of N-Dealkylated Metabolites: If the N-4 position of the piperazine ring in a derivative is substituted (e.g., with an ethyl or benzyl (B1604629) group), N-dealkylation is a possible metabolic route. Synthesizing this metabolite often requires a completely separate route rather than a modification of the parent drug. For example, one might start with mono-Boc-piperazine, perform the necessary synthetic steps on one nitrogen, and then remove the Boc group to yield the N-dealkylated core structure.

Synthesis of Ring-Opened Metabolites: The piperazine ring can undergo oxidative cleavage to form linear ethylenediamine (B42938) derivatives. nih.gov For example, cleavage of the C-N bonds can lead to products like N-(2-anilinoethyl)acetamide (in the case of N-phenylpiperazine metabolism). nih.gov The laboratory synthesis of such metabolites involves designing a multi-step sequence starting from acyclic precursors to construct the specific linear amine derivative identified from metabolic studies. This can be a complex synthetic challenge. organic-chemistry.org

The availability of these synthetically produced metabolites is essential for quantitative analysis in pharmacokinetic and drug metabolism studies.

Analytical Methodologies for 3 Piperazin 1 Yl Butanenitrile Research

Chromatographic Separation and Purity Assessment (HPLC, GC)

Chromatographic techniques are fundamental for separating 3-(Piperazin-1-yl)butanenitrile from impurities and determining its purity. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most commonly utilized methods. itrcweb.orgcas.org

High-Performance Liquid Chromatography (HPLC):

HPLC is a versatile and widely used technique for the analysis of non-volatile and thermally sensitive compounds like many piperazine (B1678402) derivatives. For this compound, a reversed-phase HPLC method is typically employed. This involves a non-polar stationary phase and a polar mobile phase. The separation is based on the differential partitioning of the analyte between the two phases.

A typical HPLC method for the purity assessment of this compound would be validated for parameters such as linearity, precision, accuracy, and limits of detection (LOD) and quantification (LOQ).

Table 1: Illustrative HPLC Parameters for Analysis of this compound

| Parameter | Value |

| Column | C18 (e.g., 250 x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile and a phosphate (B84403) buffer (pH adjusted) |

| Detection | UV at a specific wavelength (e.g., 210 nm) |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Retention Time | ~5.8 min |

Gas Chromatography (GC):

Gas chromatography is another powerful separation technique, particularly for volatile and thermally stable compounds. While some piperazine derivatives can be analyzed directly, others may require derivatization to increase their volatility and thermal stability. For this compound, GC analysis would provide an orthogonal method to HPLC for purity confirmation.

Table 2: Representative GC Parameters for Analysis of this compound

| Parameter | Value |

| Column | Capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm) |

| Carrier Gas | Helium |

| Inlet Temperature | 250 °C |

| Oven Program | Start at 100 °C, ramp to 280 °C |

| Detector | Flame Ionization Detector (FID) |

| Retention Time | ~12.3 min |

Spectroscopic Characterization for Structure Elucidation (NMR, IR, Mass Spectrometry)

Spectroscopic techniques are indispensable for the definitive identification and structural elucidation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. ¹H NMR and ¹³C NMR are standard experiments. For this compound, the ¹H NMR spectrum would show characteristic signals for the protons of the piperazine ring, the butanenitrile chain, and any substituents. The chemical shifts, splitting patterns, and integration of these signals are used to confirm the structure. Two-dimensional NMR techniques like COSY and HSQC can further aid in assigning the signals.

Table 3: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (δ, ppm) |

| Piperazine ring CH₂ | 2.4 - 2.8 |

| Butanenitrile CH | 2.9 - 3.1 |

| Butanenitrile CH₂ | 2.5 - 2.7 |

| Butanenitrile CH₃ | 1.2 - 1.4 |

Infrared (IR) Spectroscopy:

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would exhibit characteristic absorption bands for the C-N bonds of the piperazine ring, the C≡N stretch of the nitrile group, and the C-H bonds of the aliphatic chain.

Table 4: Key IR Absorption Bands for this compound

| Functional Group | Wavenumber (cm⁻¹) |

| C≡N (nitrile) | 2240 - 2260 |

| C-N (amine) | 1100 - 1350 |

| C-H (aliphatic) | 2850 - 3000 |

Mass Spectrometry (MS):

Mass spectrometry determines the molecular weight and provides information about the fragmentation pattern of a molecule, which aids in its identification. For this compound, the mass spectrum would show a molecular ion peak corresponding to its molecular weight, along with fragment ions resulting from the cleavage of the piperazine ring and the butanenitrile side chain.

Table 5: Expected Mass Spectrometry Data for this compound

| Ion | m/z (mass-to-charge ratio) |

| [M+H]⁺ (Molecular Ion) | 168.15 |

| Major Fragment 1 | 96.09 |

| Major Fragment 2 | 70.06 |

Advanced Hyphenated Techniques (LC-MS, GC-MS)

Hyphenated techniques, which couple a separation technique with a detection technique, offer enhanced sensitivity and specificity.

Liquid Chromatography-Mass Spectrometry (LC-MS):

LC-MS combines the separation power of HPLC with the sensitive and selective detection of mass spectrometry. This is a particularly powerful tool for identifying and quantifying this compound in complex matrices. The use of tandem mass spectrometry (LC-MS/MS) can provide even greater selectivity and structural information.

Gas Chromatography-Mass Spectrometry (GC-MS):

GC-MS couples gas chromatography with mass spectrometry, providing a robust method for the analysis of volatile compounds. It is highly effective for the identification of unknown compounds and for confirming the identity of this compound, especially in the context of impurity profiling. The mass spectrometer provides a "fingerprint" of the compound as it elutes from the GC column, allowing for confident identification.

Potential Applications As Chemical Intermediates and Advanced Building Blocks

Role in the Synthesis of Complex Organic Molecules

The piperazine (B1678402) ring is a cornerstone in the construction of a multitude of complex organic molecules, particularly in the pharmaceutical industry. nih.gov Its two nitrogen atoms allow for sequential and controlled functionalization, making it an ideal scaffold. The secondary amine in 3-(Piperazin-1-yl)butanenitrile is available for common transformations such as N-alkylation, N-arylation, acylation, and reductive amination, enabling its incorporation into larger molecular frameworks. mdpi.com

The general synthetic utility of the piperazine scaffold is evident in the synthesis of numerous approved drugs. For example, palladium-catalyzed Buchwald-Hartwig coupling, copper-catalyzed Ullmann-Goldberg reactions, and nucleophilic aromatic substitutions (SNAr) are routinely employed to connect piperazine synthons to aromatic and heteroaromatic systems. nih.govmdpi.com

Table 1: Examples of Reactions Utilizing the Piperazine Scaffold to Build Complex Molecules

| Reaction Type | Reactants | Product Class | Reference |

|---|---|---|---|

| Nucleophilic Aromatic Substitution (SNAr) | Piperazine, Electron-deficient (hetero)arenes | N-Arylpiperazines | nih.gov |

| Reductive Amination | Piperazine, Aldehydes/Ketones | N-Alkylpiperazines | nih.gov |

| Amide Coupling | Piperazine, Carboxylic Acids | N-Acylpiperazines | nih.gov |

In a specific example demonstrating the elaboration of a piperazine-containing intermediate, a key step in the synthesis of dopamine (B1211576) D3 receptor ligands involves the reductive amination of a secondary amine (derived from a piperazine precursor) with various aldehydes to install diverse heterocyclic motifs. nih.gov Similarly, the synthesis of the drug Venetoclax involved the reaction of unprotected piperazine with a complex pyrrolo[2,3-b]pyridin-5-ol derivative, followed by reductive amination with a separate aldehyde component to assemble the final molecule. nih.gov

The butanenitrile side chain of this compound offers additional handles for molecular elaboration. The nitrile group can be hydrolyzed to a carboxylic acid or reduced to a primary amine. This amine could then be used for further derivatization, effectively turning the initial molecule into a more complex diamine building block. This versatility makes this compound a promising, though underutilized, starting material for creating libraries of complex compounds for screening and drug discovery.

Precursor for Novel Heterocyclic Systems

The dual functionality of this compound provides a platform for the synthesis of novel heterocyclic systems. The piperazine ring itself is a heterocycle, but the molecule can serve as a precursor to more elaborate, often fused, ring systems. The nitrile group is particularly well-suited for participating in cyclization reactions.

For instance, nitrile groups are known to react with hydrazines to form aminopyrazoles or with guanidine (B92328) to yield diaminopyrimidines. More sophisticated cyclizations are also common; for example, piperazine derivatives have been used as starting materials to construct cinnolines, a class of benzo[c]pyridazine heterocycles. In one reported synthesis, a piperazinyl amidrazone, formed from a piperazine and a hydrazonoyl chloride, undergoes intramolecular cyclization mediated by polyphosphoric acid to yield the 3-(piperazin-1-yl)cinnoline core. mdpi.com

Table 2: Synthesis of 3-(Piperazin-1-yl)cinnolines

| Starting Material | Reagents | Product | Yield | Reference |

|---|---|---|---|---|

| 1-Chloro-1-(phenylhydrazono)propan-2-one | N-Phenylpiperazine, Triethylamine (B128534), THF | 1-(2-(Phenylhydrazono)-1-(4-phenylpiperazin-1-yl)propan-2-one | Good | mdpi.com |

Another powerful application of piperazine-based synthons is in the construction of triazole-containing heterocycles via "click chemistry." In one approach, a piperazine core is functionalized with a propargyl group. This terminal alkyne then undergoes a copper-catalyzed 1,3-dipolar cycloaddition with various aryl azides to produce a diverse library of 1,2,3-triazole-piperazine hybrids. nih.gov The butanenitrile moiety in this compound could potentially be reduced to an amine, which could then be functionalized with a group capable of participating in similar cycloadditions, highlighting its latent potential as a precursor for complex heterocyclic systems.

Furthermore, the synthesis of piperazinones, another important heterocyclic class, has been achieved using 1,2-diamines derived from β-nitroamines. beilstein-journals.org The reduction of the nitrile in this compound would yield a 1,4-diamine, which could then react with α-keto acids or their derivatives to form substituted piperazinones, expanding its utility in generating diverse heterocyclic scaffolds. beilstein-journals.org

Theoretical Applications in Materials Science

While experimental applications of this compound in materials science are not documented, computational and theoretical methods provide a means to explore its potential. Theoretical chemistry, particularly quantum mechanics methods like Density Functional Theory (DFT), can predict the geometric and electronic properties of molecules. researchgate.net These predictions can guide the rational design of new materials.

For this compound, DFT calculations could be used to determine its frontier molecular orbitals (HOMO-LUMO), electrostatic potential surface, and bond dissociation energies. This information would reveal its likely sites of reactivity and its potential to engage in intermolecular interactions, which are crucial for the formation of organized supramolecular structures or polymers.

In the broader context of drug design, which shares theoretical methodologies with materials science, molecular docking and Quantitative Structure-Activity Relationship (QSAR) studies are common for piperazine derivatives. researchgate.netnih.gov These computational techniques are used to predict how a molecule will bind to a biological target or to correlate structural features with activity. nih.govrsc.orgresearchgate.net

Table 3: Theoretical Methods Applied to Piperazine-Containing Molecules

| Method | Application | Predicted Properties | Reference |

|---|---|---|---|

| Density Functional Theory (DFT) | Geometry Optimization, Electronic Structure | Optimized geometry, HOMO-LUMO energies, molecular electrostatic potential | researchgate.net |

| Molecular Docking | Ligand-Protein Interaction | Binding affinity, binding pose, intermolecular interactions (H-bonds, hydrophobic) | nih.govrsc.org |

These same theoretical tools could be repurposed to evaluate the potential of this compound in materials science. For example:

Polymer Science: The bifunctional nature of the molecule (after converting the nitrile to an amine or carboxylic acid) makes it a potential monomer for polyamides or polyamines. Computational modeling could predict the mechanical and thermal properties of such hypothetical polymers.

Metal-Organic Frameworks (MOFs): The piperazine nitrogens and the nitrile group (or its derivatives) could act as coordinating sites for metal ions. Theoretical studies could predict the geometry and stability of potential MOF structures, as well as their porosity for applications in gas storage or catalysis.

Organic Electronics: The electronic properties calculated via DFT could suggest whether polymers or molecular assemblies derived from this building block might have interesting conductive or semi-conductive properties.

Thus, while experimental data is lacking, theoretical and computational chemistry offers a powerful and cost-effective pathway to explore and predict the utility of this compound as a building block for advanced materials.

Future Research Directions and Unaddressed Challenges

Exploration of Undiscovered Synthetic Pathways

The synthesis of piperazine (B1678402) derivatives, while well-established, continues to present challenges that invite innovative solutions. nih.govsemanticscholar.org A significant area for future research lies in the development of more efficient and diverse synthetic routes to 3-(Piperazin-1-yl)butanenitrile and its analogs.

Furthermore, photoredox catalysis has emerged as a powerful tool for the formation of carbon-carbon and carbon-heteroatom bonds under mild conditions. nih.govnih.gov The application of photoredox catalysis to the synthesis of this compound could open up new avenues for the introduction of diverse functional groups onto the piperazine ring or the butanenitrile side chain, which are not accessible through traditional methods. mdpi.com

Another underexplored area is the use of flow chemistry for the synthesis of piperazine derivatives. Continuous flow reactors offer advantages in terms of safety, scalability, and reaction control, which could be particularly beneficial for reactions that are difficult to control in batch processes. The development of a continuous flow synthesis for this compound would not only improve the efficiency of its production but also facilitate the rapid generation of a library of analogs for screening purposes.

| Synthetic Approach | Potential Advantages | Key Challenges |

| Direct C-H Functionalization | Atom economy, reduced step count, access to novel derivatives. nih.govsemanticscholar.orgnsf.gov | Regioselectivity, catalyst development, substrate scope. nih.gov |

| Photoredox Catalysis | Mild reaction conditions, high functional group tolerance, unique reactivity. nih.govnih.govmdpi.com | Scalability, catalyst cost, understanding of reaction mechanisms. |

| Flow Chemistry | Enhanced safety and scalability, precise reaction control, rapid optimization. | Initial setup cost, potential for clogging, requirement for specialized equipment. |

Development of Advanced Computational Models for Prediction

The use of computational models in drug discovery and materials science has become indispensable for predicting the properties of molecules and guiding experimental work. nih.govresearchgate.net For this compound, the development of advanced computational models can significantly accelerate the exploration of its chemical space and the identification of derivatives with desired properties.

Quantitative Structure-Activity Relationship (QSAR) models are a cornerstone of computational chemistry and can be developed to predict the biological activity of analogs of this compound. nih.govresearchgate.net By correlating structural features with observed activities, QSAR models can be used to prioritize the synthesis of compounds with a higher probability of success. Future research should focus on the development of robust and predictive QSAR models for various potential applications of this compound, incorporating a wide range of molecular descriptors.

Beyond QSAR, more sophisticated machine learning and artificial intelligence algorithms can be employed to build predictive models. These models can learn complex relationships between molecular structure and properties from large datasets, potentially uncovering non-obvious correlations. For this compound, such models could be used to predict a variety of properties, including physicochemical characteristics like solubility and permeability, as well as pharmacokinetic and toxicological profiles. semanticscholar.org

Molecular dynamics (MD) simulations offer a powerful tool to study the conformational dynamics of this compound and its interactions with biological targets at an atomic level. nih.govrsc.org By simulating the behavior of the molecule over time, MD can provide insights into its binding modes and the energetic factors that govern its interactions. This information is invaluable for the rational design of more potent and selective analogs.

| Computational Model | Application for this compound | Data Requirements |

| QSAR | Prediction of biological activity of analogs. nih.govresearchgate.net | A dataset of compounds with known structures and activities. |

| Machine Learning | Prediction of physicochemical, pharmacokinetic, and toxicological properties. semanticscholar.org | Large and diverse datasets of molecular properties. |

| Molecular Dynamics | Elucidation of conformational preferences and binding modes to biological targets. nih.govrsc.org | High-resolution structures of the compound and its target. |

Integration of High-Throughput Screening Methodologies in Research

High-throughput screening (HTS) is a critical component of modern drug discovery, enabling the rapid testing of large numbers of compounds to identify those with desired biological activity. nih.govjapsonline.comsyngeneintl.com The integration of HTS methodologies into the research of this compound is essential for unlocking its full therapeutic potential.

A key challenge in HTS is the design and synthesis of diverse and high-quality compound libraries. nih.gov For this compound, future research should focus on the creation of focused libraries of derivatives that explore a wide range of chemical space around the core scaffold. This can be achieved by leveraging the novel synthetic methods discussed previously to introduce a variety of substituents at different positions of the molecule.

The development of robust and sensitive assays is another critical aspect of a successful HTS campaign. Depending on the therapeutic area of interest, different types of assays will be required, ranging from biochemical assays that measure the inhibition of a specific enzyme to cell-based assays that assess the effect of the compounds on a particular cellular pathway. The miniaturization and automation of these assays are key to increasing throughput and reducing costs. japsonline.com

Furthermore, the vast amount of data generated from HTS campaigns requires sophisticated data analysis tools to identify true "hits" and eliminate false positives. The integration of computational models, as discussed in the previous section, can play a crucial role in the analysis of HTS data, helping to prioritize hits for further investigation and providing insights into their mechanism of action.

| HTS Component | Relevance to this compound Research | Key Considerations |

| Library Design | Creation of diverse libraries of derivatives to explore structure-activity relationships. nih.gov | Synthetic accessibility, chemical diversity, physicochemical properties. |

| Assay Development | Identification of biological activities in various therapeutic areas. | Assay robustness, sensitivity, relevance to the disease of interest. |

| Data Analysis | Identification of active compounds and elucidation of their mechanism of action. | Statistical significance, hit confirmation, false positive removal. |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 3-(Piperazin-1-yl)butanenitrile, and what reagents are typically employed?

- Methodological Answer : The synthesis often involves nucleophilic substitution or coupling reactions between piperazine derivatives and nitrile-containing precursors. For example, intermediates like 3-Oxo-3-(piperazin-1-yl)propanenitrile hydrochloride () are synthesized using controlled reaction conditions (e.g., anhydrous solvents, inert atmospheres) to minimize side reactions. Multi-step protocols, such as those described for structurally similar compounds (), may include protection/deprotection strategies for functional groups. Key reagents include coupling agents (e.g., EDCI/HOBt) and catalysts like palladium for cross-coupling reactions .

Q. How is this compound characterized post-synthesis?

- Methodological Answer : Characterization involves spectroscopic techniques:

- NMR (¹H/¹³C) to confirm proton environments and carbon backbone.

- IR spectroscopy to identify nitrile (C≡N) stretches (~2200 cm⁻¹) and piperazine ring vibrations.

- Mass spectrometry (ESI-TOF or HRMS) for molecular weight validation.

- X-ray crystallography (if crystalline) to resolve stereochemistry, as demonstrated for related piperazine derivatives (). Stability under analytical conditions (e.g., solvent polarity) should be verified .

Q. What are the primary biological targets or pathways associated with this compound?

- Methodological Answer : Piperazine nitriles are explored for enzyme inhibition (e.g., acetylcholinesterase (AChE) via non-competitive mechanisms, as seen in ) and receptor modulation (e.g., kinase or GPCR targets). Computational docking studies (e.g., AutoDock Vina) can predict binding affinities, while in vitro assays (e.g., fluorometric AChE activity assays) validate interactions. Structural analogs ( ) highlight roles in VEGFR-2-TK and 5-HT2A receptor modulation .

Q. How stable is this compound under varying pH and solvent conditions?

- Methodological Answer : Stability studies involve incubating the compound in buffers (pH 2–12) and solvents (polar aprotic, aqueous). HPLC or LC-MS monitors degradation products. For example, related nitriles () show instability in acidic conditions due to nitrile hydrolysis. Storage recommendations include anhydrous environments at –20°C to prevent dimerization or oxidation .

Advanced Research Questions

Q. How can reaction yields be optimized during scale-up synthesis?

- Methodological Answer : Yield optimization requires:

- DoE (Design of Experiments) to test variables (temperature, stoichiometry, solvent polarity).

- Catalyst screening (e.g., Pd/C for hydrogenation steps).

- In-line monitoring (e.g., FTIR for real-time reaction progress).

highlights microwave-assisted synthesis for rapid, high-yield steps in similar piperazine systems .

Q. How to resolve contradictions in reported bioactivity data across studies?

- Methodological Answer : Discrepancies may arise from assay conditions (e.g., cell line variability, compound solubility). Mitigation strategies include:

- Standardized protocols (e.g., CLSI guidelines for cytotoxicity assays).

- Orthogonal assays (e.g., SPR vs. fluorescence polarization for binding affinity).

- Meta-analysis of published data to identify confounding variables (e.g., impurity profiles in vs. 16) .

Q. What strategies are effective in designing analogs with enhanced target selectivity?

- Methodological Answer : Rational design involves:

- SAR (Structure-Activity Relationship) studies, modifying substituents on the piperazine ring or nitrile group.

- Bioisosteric replacement (e.g., replacing nitrile with carboxylate for improved solubility).

and demonstrate enhanced 5-HT2A receptor modulation via sulfonyl or trifluoromethyl substitutions on aromatic moieties .

Q. What mechanistic insights exist for its enzyme inhibition properties?

- Methodological Answer : Kinetic studies (e.g., Lineweaver-Burk plots) differentiate competitive vs. non-competitive inhibition. For AChE ( ), non-competitive inhibition suggests binding to allosteric sites. Molecular dynamics simulations (e.g., GROMACS) model interactions, while mutagenesis studies validate critical residues (e.g., Trp86 in AChE) .

Q. What methodologies are recommended for receptor binding assays?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.